2,6-Dimethyloxan-4-ol
Overview
Description
2,6-Dimethyloxan-4-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxane, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,6-dimethylhexane-1,6-diol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Dimethyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyloxan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and reactivity, modulating its interactions with various pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyloxan-4-ol: Similar structure but with methyl groups at the 2 and 4 positions.
2,6-Dimethyltetrahydropyran-4-ol: A related compound with a tetrahydropyran ring instead of an oxane ring.
Uniqueness
2,6-Dimethyloxan-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
2,6-Dimethyloxan-4-ol is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H14O2, characterized by an oxane ring structure with two methyl groups at positions 2 and 6, and a hydroxyl group at position 4. This configuration contributes to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Hydrophobic Interactions : The methyl groups enhance hydrophobicity, affecting the compound's reactivity and interactions with cellular membranes.
- Ligand Activity : It may act as a ligand in biochemical assays or as a precursor for biologically active molecules.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. For example, studies have shown that related oxane derivatives can scavenge free radicals effectively. The presence of hydroxyl groups in these compounds is often linked to enhanced antioxidant activity .
Antimicrobial Activity
This compound has been investigated for its potential antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 250 |
Staphylococcus aureus | 125 |
Pseudomonas aeruginosa | 200 |
Bacillus subtilis | 100 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Case Studies
- Antioxidant Activity Evaluation : A study assessed the antioxidant capacity of various oxane derivatives using the DPPH assay. Results indicated that compounds with similar structures to this compound showed significant radical scavenging activity, with IC50 values indicating effective antioxidant potential .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that the compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in therapeutic applications .
Properties
IUPAC Name |
2,6-dimethyloxan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-3-7(8)4-6(2)9-5/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMWPOZZNNSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569735 | |
Record name | 2,6-Dimethyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33747-09-0, 41866-70-0 | |
Record name | 2,6-Dimethyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyloxan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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